4-Bromo-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
4-Bromo-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 1-methylindole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction conditions typically require refluxing the mixture to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to form indole derivatives with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Bromoindole: Another brominated indole derivative with similar reactivity but different substitution patterns.
1-Methylindole-3-carboxylic acid: Lacks the bromine atom, leading to different chemical and biological properties.
Indole-3-carboxylic acid: A simpler indole derivative without the methyl and bromine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Biological Activity
4-Bromo-1-methyl-1H-indole-3-carboxylic acid is an indole derivative that exhibits a wide range of biological activities. Indole compounds are significant in medicinal chemistry due to their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
This compound has the molecular formula C₉H₆BrN₁O₂ and is characterized by the following structural features:
Property | Value |
---|---|
Molecular Weight | 228.05 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to light yellow solid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially leading to apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. For instance, it has been tested against several cancer cell lines, showing dose-dependent cytotoxic effects:
Cell Line | IC₅₀ (µM) |
---|---|
PC3 (Prostate Cancer) | 40.1 ± 7.9 (24h) |
DU145 (Prostate Cancer) | 98.14 ± 48.3 (24h) |
The mechanism involves inducing apoptosis and inhibiting cell proliferation through various biochemical pathways .
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. It was tested against several bacterial strains, including E. coli and S. aureus, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may exert anti-inflammatory effects by modulating inflammatory cytokine production and signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects on human prostate cancer cells using MTT assays. The results indicated a significant reduction in cell viability with increasing concentrations of the compound over time .
- Mechanistic Insights : Research has revealed that the compound interacts with specific proteins involved in apoptosis and cell cycle regulation, leading to enhanced cell death in malignant cells while sparing normal cells .
- Antimicrobial Testing : In a series of experiments, the compound demonstrated comparable efficacy to standard antibiotics against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.
Properties
IUPAC Name |
4-bromo-1-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-6(10(13)14)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSJGOKFLYESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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